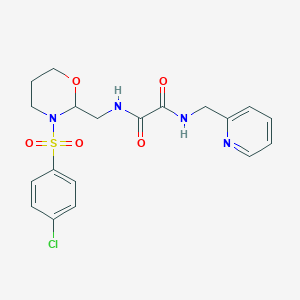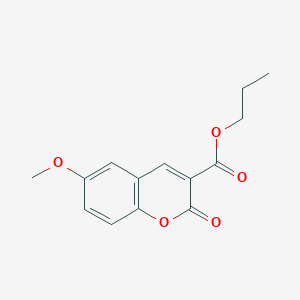![molecular formula C19H18N6O2 B2777581 N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine CAS No. 327032-34-8](/img/structure/B2777581.png)
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The [1,2,4]triazino[5,6-b]indole is a type of heterocyclic compound that has been synthesized and studied for its potential biological activities . These compounds are typically synthesized by reacting isatin with thiocarbohydrazide in glacial acetic acid .
Synthesis Analysis
The starting material, 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, is synthesized by refluxing a mixture of isatin and thiocarbohydrazide in glacial acetic acid . This compound can then react with various types of reagents, including ammonia, hydrazine hydrate, and semicarbazide HCl, to give different derivatives .Molecular Structure Analysis
The molecular structures of these compounds are typically confirmed by elemental analysis and spectroscopic data (IR, 1H and 13C NMR) .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For example, they can react with ethyl chloroformate in boiling DMF to form different compounds . They can also react with different aldehydes in EtOH-HCl to give the corresponding Schiff bases .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One of the primary areas of research for related compounds involves the synthesis of new fused 1,2,4-triazines, exhibiting significant antimicrobial activity. For instance, the synthesis of novel fused [1,2,4]triazino[5,6-b]indole derivatives demonstrates promising results against various microorganisms. These derivatives are synthesized by reacting isatin with different reagents, leading to compounds that have been tested for their biological activity, showcasing potent antimicrobial properties (R. S. Ali, R. R. Al Harthi, Heyam S. Saad, & M. A. Amin, 2016; A. G. Al Osaimi, R. Ali, H. Saad, & M. R. El Sayed Aly, 2017).
Regioisomeric Formation
Research into the regioisomeric formation of linear 1,2,4-triazolo[4′,3′: 2,3][1,2,4]triazino[5,6-b]indoles from 3-hydrazino-1,2,4-triazino[5,6-b]indole derivatives highlights the chemical flexibility and potential for creating structurally diverse molecules with possible pharmaceutical applications (E. Ashry, H. Hamid, A. Mousaad, & E. Ramadan, 2002).
Functionalized Derivatives
The creation of new functionalized derivatives of indolo[2,3-e][1,2,4]-triazolo-[4,5-b]-1,2,4-triazine opens avenues for the development of novel pharmaceutical agents. These derivatives are synthesized through reactions involving hydrazonoyl halides, presenting an array of mechanisms and regioselectivity studies (M. Gomha & A. Abdel-Aziz, 2013).
Antibacterial and Antifungal Activities
Compounds synthesized from similar structures have been extensively studied for their antibacterial and antifungal activities. For example, pyrazoline and pyrazole derivatives linked to triazinoindole cores have demonstrated significant efficacy against a variety of bacterial and fungal strains, indicating their potential as templates for developing new antimicrobial agents (S. Y. Hassan, 2013).
Orientations Futures
Propriétés
IUPAC Name |
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-11-5-4-6-14-16(11)21-18-17(14)23-25-19(22-18)24-20-10-12-9-13(26-2)7-8-15(12)27-3/h4-10H,1-3H3,(H2,21,22,24,25)/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDXFGIDGAPPPT-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C\C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2777499.png)
![Pyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2777502.png)

![1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid](/img/structure/B2777504.png)
![1-phenyl-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2777506.png)

![Methyl 4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2777508.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2777509.png)
![3-(4-(4-Bromophenyl)thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2777510.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2777513.png)
![2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2777514.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2777515.png)
